4-(5-Chloro-1H-benzo[d]imidazol-2-yl)morpholine
Description
Properties
IUPAC Name |
4-(6-chloro-1H-benzimidazol-2-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c12-8-1-2-9-10(7-8)14-11(13-9)15-3-5-16-6-4-15/h1-2,7H,3-6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLNZAXCSBCBHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(N2)C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)morpholine typically involves the reaction of ortho-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization and chlorination . One common method involves the use of sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . This process yields high efficiency and purity of the desired benzimidazole derivatives.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .
Chemical Reactions Analysis
N-Alkylation Reactions
4-(5-Chloro-1H-benzo[d]imidazol-2-yl)morpholine can undergo N-alkylation, where it reacts with various alkyl halides to form N-alkylated derivatives:
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Example Reaction : Reacting with benzyl chloride under basic conditions can yield 4-benzyl-(5-chloro-1H-benzo[d]imidazol-2-yl)morpholine.
Cyclization Reactions
This compound can also participate in cyclization reactions, which are significant for generating more complex molecular structures:
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Mechanism : A potential cyclization involves reacting with carbon disulfide in alcoholic potassium hydroxide, leading to the formation of thiocarbamate derivatives.
Substitution Reactions
The chlorine atom in the compound can be substituted by various nucleophiles:
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Example : Substituting chlorine with amines or thiols can produce a range of derivatives that may exhibit enhanced biological activity.
Characterization of Products
The products obtained from these reactions are characterized using various techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the structure of synthesized compounds:
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Typical Signals : For example, in the case of this compound, NMR spectra typically show peaks corresponding to morpholine protons and aromatic protons.
Mass Spectrometry (MS)
Mass spectrometry helps determine the molecular weight and fragmentation patterns:
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Molecular Ion Peak : The molecular ion peak for this compound is observed at m/z = 274, confirming its molecular formula C13H18ClN5O .
Infrared (IR) Spectroscopy
IR spectroscopy provides information about functional groups present:
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Characteristic Peaks : For instance, NH stretching vibrations appear around 3350 cm^-1.
Data Table
| Reaction Type | Reactants | Products | Yield (%) |
|---|---|---|---|
| N-Alkylation | This compound + Benzyl Chloride | 4-Benzyl-(5-chloro-1H-benzo[d]imidazol-2-yl)morpholine | ~65 |
| Cyclization | This compound + Carbon Disulfide | Thiocarbamate derivative | TBD |
| Substitution | This compound + Amine | Amine-substituted derivative | TBD |
This comprehensive analysis highlights the chemical reactions associated with this compound and sets a foundation for future research into its derivatives and applications in medicinal chemistry.
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds related to "4-(5-Chloro-1H-benzo[d]imidazol-2-yl)morpholine":
Scientific Research Applications
- Antimalarial Properties: Benzimidazole derivatives, including chloro-substituted analogs, have demonstrated antimalarial activity against Plasmodium falciparum . A specific chloro-substituted analog showed high potency against both drug-sensitive and multidrug-resistant strains of the human malaria parasite .
- Cytotoxic Activity: Some synthesized compounds related to benzimidazoles have exhibited cytotoxic activity and selectivity against colon, breast, and cervical cancer cell lines .
- BCL6 Inhibitors: Benzimidazolone inhibitors have been found to cause rapid degradation of BCL6, a transcriptional repressor implicated in tumorigenesis of germinal center B-cells . One such compound, CCT369260, reduced BCL6 levels in a lymphoma xenograft mouse model following oral dosing .
- Anti-inflammatory Effect: Benzimidazole derivatives have shown remarkable in vitro cyclooxygenase inhibition and significant reduction of edema volume . Some compounds demonstrated notable reduction in edema compared to standard drugs . Certain benzimidazole derivatives also produced remarkable COX-2 inhibition .
Mechanism of Action
The mechanism of action of 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells . The presence of the chlorine atom and morpholine ring enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs differ in substituents on the benzimidazole ring or the group at the 2-position:
Halogen Substituents
- 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)aniline (2b): Substituents: 5-Cl, 2-aniline. Melting Point: 133–135°C. Yield: 86%.
4-(5-Fluoro-1H-benzo[d]imidazol-2-yl)aniline (4b) :
Morpholine-Linked Derivatives
- 4-((1H-Benzo[d]imidazol-2-yl)methyl)morpholine: Substituents: 2-(morpholinomethyl). Yield: 55–65%. The methyl bridge between benzimidazole and morpholine reduces steric hindrance, enhancing synthetic accessibility. Solubility in polar solvents (e.g., methanol, chloroform) is notable .
- 4-(1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2-yl)morpholine: Substituents: 1-(2-ethoxyethyl), 2-morpholine. Molecular Formula: C₁₅H₂₁N₃O₂.
Physicochemical Properties
Table 1: Comparative Data for Selected Benzimidazole Derivatives
| Compound Name | Substituent (Position) | 2-Position Group | Yield (%) | Melting Point (°C) | Solubility |
|---|---|---|---|---|---|
| 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)aniline | 5-Cl | Aniline | 86 | 133–135 | Moderate in DMSO |
| 4-(5-Fluoro-1H-benzo[d]imidazol-2-yl)aniline | 5-F | Aniline | 63 | 271 | Low in water |
| 4-((1H-Benzo[d]imidazol-2-yl)methyl)morpholine | None | Morpholinomethyl | 55–65 | Not reported | High in polar solvents |
| 4-(1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2-yl)morpholine | 1-(2-Ethoxyethyl) | Morpholine | Not reported | Not reported | Moderate in THF |
Key Observations :
- Melting Points : Chloro and fluoro substituents significantly increase melting points due to enhanced intermolecular interactions (e.g., halogen bonding) .
- Solubility : Morpholine derivatives exhibit superior solubility in polar solvents compared to aniline analogs, attributed to the oxygen and nitrogen atoms in morpholine .
Biological Activity
4-(5-Chloro-1H-benzo[d]imidazol-2-yl)morpholine is a compound belonging to the benzimidazole family, which has garnered attention due to its diverse biological activities, particularly in anticancer research. This article provides a comprehensive overview of its biological activity, including cytotoxic effects, structure-activity relationships (SAR), and potential mechanisms of action.
Chemical Structure and Properties
The compound features a benzimidazole moiety linked to a morpholine ring, which is critical for its biological activity. The presence of the chlorine atom at the 5-position of the benzimidazole enhances its interaction with biological targets.
Cytotoxicity
Numerous studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For instance, it has shown significant activity against colon cancer (HCT-116), breast cancer (MCF-7), and cervical cancer (HeLa) cell lines, with IC50 values ranging from 7 to 24 µM, indicating strong selective toxicity towards these cancer cells compared to normal cells .
| Cell Line | IC50 (µM) | Selectivity Ratio (HaCaT/Cell Line) |
|---|---|---|
| HCT-116 | 7–11 | 4 |
| MCF-7 | 15–24 | 2 |
| HeLa | 11–18 | - |
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications on the benzimidazole and morpholine rings significantly influence the compound's potency. For example, substituents on the morpholine ring can alter the binding affinity and selectivity towards specific cancer cell lines. Compounds with electron-donating groups generally exhibited enhanced activity compared to those with electron-withdrawing groups .
The mechanism by which this compound exerts its cytotoxic effects appears to involve:
- Inhibition of Tubulin Polymerization : Similar compounds in the benzimidazole class have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This disruption in microtubule dynamics is critical for cancer cell proliferation .
- Induction of Apoptosis : The compound may also induce apoptosis through pathways involving chromatin condensation and DNA damage, as evidenced by studies showing increased markers of apoptosis in treated cells .
- Targeting Specific Kinases : Some benzimidazole derivatives have been identified as inhibitors of various kinases involved in cancer progression, suggesting that this compound may share similar targets .
Study on Anticancer Activity
A recent study evaluated the anticancer properties of several benzimidazole derivatives, including this compound. The results indicated that this compound displayed potent cytotoxicity against multiple cancer cell lines, supporting its potential as an anticancer agent .
Clinical Implications
Given its promising in vitro results, further investigation into in vivo efficacy and safety profiles is warranted. The potential for developing this compound into a therapeutic agent for treating various cancers remains an area of active research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
